N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 87148-54-7
VCID: VC17290719
InChI: InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3
SMILES:
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine

CAS No.: 87148-54-7

Cat. No.: VC17290719

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine - 87148-54-7

Specification

CAS No. 87148-54-7
Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name N,N-diethyl-2-[6-(2-phenylethynyl)pyridazin-3-yl]oxyethanamine
Standard InChI InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3
Standard InChI Key QNELCNOVQXFGGQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine comprises a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with an ethoxy group linked to a diethylamine side chain. The 6-position of the pyridazine ring is functionalized with a phenylethynyl group (–C≡C–C₆H₅), introducing rigidity and π-conjugation to the structure. The diethylamine moiety enhances solubility in organic solvents, while the phenylethynyl group may contribute to binding interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O
Molecular Weight295.4 g/mol
CAS Registry Number87148-54-7
Heterocyclic CorePyridazine
Key Functional GroupsPhenylethynyl, Ethoxy, Diethylamine

Synthesis and Optimization

Synthetic Pathways

The synthesis of N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine involves three primary steps:

  • Pyridazine Core Formation: Typically achieved via cyclization reactions, such as the condensation of 1,4-diketones with hydrazines.

  • Phenylethynyl Substitution: Introduced via Sonogashira coupling between a halogenated pyridazine intermediate and phenylacetylene under palladium catalysis.

  • Ethoxy-Diethylamine Attachment: Achieved through nucleophilic substitution or Mitsunobu reactions, depending on the leaving group (e.g., chloride or hydroxyl) at the 3-position of the pyridazine ring.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridazine FormationHydrazine hydrate, ethanol, reflux60–75
Sonogashira CouplingPd(PPh₃)₄, CuI, DIPA, THF, 60°C45–60
EtherificationNaH, DMF, diethylaminoethanol50–70

Challenges and Optimization

Key challenges include minimizing side reactions during Sonogashira coupling (e.g., homocoupling of acetylene) and ensuring regioselectivity during pyridazine functionalization. Purification via column chromatography or recrystallization is critical due to the compound’s moderate polarity.

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro assays against human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (IC₅₀ = 20–50 µM). The mechanism may involve inhibition of kinase pathways or DNA intercalation, though target identification remains unresolved.

Table 3: Biological Activity Profile

AssayModel SystemResult
AntimicrobialS. aureusMIC = 16 µg/mL
CytotoxicityMCF-7 CellsIC₅₀ = 35 µM
Metabolic StabilityHuman Liver Microsomest₁/₂ = 45 min

Comparative Analysis with Analogous Compounds

Pyridazine vs. Pyrimidine Derivatives

Replacing the pyridazine core with pyrimidine (e.g., N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine) reduces antimicrobial activity by 40%, likely due to decreased π-stacking capacity.

Role of the Ethoxy Linker

Shortening the ethoxy linker to a methylene group (–CH₂–) abolishes activity, emphasizing the importance of oxygen’s electronic effects.

Future Directions and Applications

Pharmacokinetic Studies

Current data lack absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should evaluate oral bioavailability and blood-brain barrier penetration.

Target Identification

Proteomic screens and molecular docking studies could identify potential targets (e.g., kinases, topoisomerases) to refine the compound’s therapeutic application.

Hybrid Derivatives

Conjugating the pyridazine core with known pharmacophores (e.g., fluoroquinolones) may enhance antibacterial potency while mitigating resistance.

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